5'-Deoxy-5'-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2',3'-O-(1-methylethylidene)adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Deoxy-5’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2’,3’-O-(1-methylethylidene)adenosine is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry for their potential therapeutic properties, particularly in antiviral and anticancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxy-5’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2’,3’-O-(1-methylethylidene)adenosine typically involves the following steps:
Protection of the Adenosine Moiety: The hydroxyl groups of adenosine are protected using an isopropylidene group to form 2’,3’-O-(1-methylethylidene)adenosine.
Introduction of the Isoindole Group: The protected adenosine is then reacted with a phthalimide derivative to introduce the 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl group at the 5’ position.
Deprotection: The final step involves the removal of the protecting groups to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5’-Deoxy-5’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2’,3’-O-(1-methylethylidene)adenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the isoindole moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the adenosine or isoindole parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5’-Deoxy-5’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2’,3’-O-(1-methylethylidene)adenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 5’-Deoxy-5’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2’,3’-O-(1-methylethylidene)adenosine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target viral enzymes or cellular proteins involved in DNA replication.
Pathways Involved: It can interfere with nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5’-Deoxy-5’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)adenosine: Lacks the isopropylidene protection.
2’,3’-O-(1-Methylethylidene)adenosine: Lacks the isoindole moiety.
Uniqueness
5’-Deoxy-5’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2’,3’-O-(1-methylethylidene)adenosine is unique due to the combination of the isoindole moiety and the isopropylidene protection, which may enhance its stability and biological activity.
Properties
IUPAC Name |
2-[[4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O5/c1-21(2)31-14-12(7-26-18(28)10-5-3-4-6-11(10)19(26)29)30-20(15(14)32-21)27-9-25-13-16(22)23-8-24-17(13)27/h3-6,8-9,12,14-15,20H,7H2,1-2H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKOCYFGFYXGQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CN5C(=O)C6=CC=CC=C6C5=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.